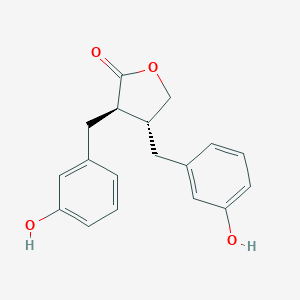
Enterolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enterolactone is a lignan.
This compound is a natural product found in Punica granatum with data available.
Mechanism of Action
Target of Action
Enterolactone is formed by the action of intestinal bacteria on plant lignan precursors present in the diet . Its primary targets include:
Biochemical Pathways
The metabolism of this compound involves gut microbiota enzymes. Here’s the pathway:
Action Environment
Environmental factors impact this compound’s efficacy:
Understanding this compound’s role sheds light on potential therapeutic options for conditions like multiple sclerosis and other inflammatory diseases. 🌱🧪🔬 . If you have any further questions, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
Enterolactone interacts with various enzymes, proteins, and other biomolecules. It is a mammalian lignan that has a similar biphenolic structure to lignans from plants . It is suggested to possess beneficial health effects in humans .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. In HepG2 cells, it stimulated the extracellular efflux of free fatty acids (FFA) and triacylglycerols (TAG) to the medium, while it had no influence on FATP-family mediated intracellular fatty acid uptake . Moreover, it decreased the expression of CPT 1, pAMPK, PPARα, increased SREBP1c and had no effect on LXR, and FAS content .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. A study describes the short-term variation in this compound in serum, 24-h urine, and spot-urine this compound:creatinine ratio and the relationship between this compound concentrations in serum, 24-h urine, and spot urine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study conducted on nude mice, it was found that this compound suppressed tumor markedly at a dosage of 1 mg/kg . It was also observed that this compound had higher anticancer activities and less side effects in the animals than Enterodiol at the same concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced by specific species of gut microbiota, and the capacity to produce it varies between people . Multiple gut microbiota species and multiple microbial functional metabolic pathways were significantly associated with plasma this compound concentrations .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In HepG2 cells, it was observed that this compound did not significantly affect the intracellular accumulation of FFA, DAG and TAG, yet it promoted their extracellular efflux .
Properties
CAS No. |
78473-71-9 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1 |
InChI Key |
HVDGDHBAMCBBLR-PBHICJAKSA-N |
SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
2,3-BHBB 2,3-bis(3'-hydroxybenzyl)butyrolactone 2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-(+-)-isomer 2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-isomer 3,4-bis((3-hydroxyphenyl)methyl)dihydro-2-(3H)-furanone BHMDF enterolactone HPMF trans-2,3-bis(3-hydroxybenzyl)-gamma-butyrolactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















